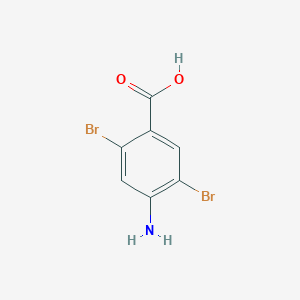

4-Amino-2,5-dibromobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5Br2NO2 |

|---|---|

Molecular Weight |

294.93 g/mol |

IUPAC Name |

4-amino-2,5-dibromobenzoic acid |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) |

InChI Key |

FBUUGNPCSAPSHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)N)Br)C(=O)O |

Origin of Product |

United States |

Catalytic Hydrogenation:this Method Involves Treating the Nitroaromatic Compound with Hydrogen Gas H₂ in the Presence of a Metal Catalyst. Commonly Used Catalysts Include Palladium Pd , Platinum Pt , or Raney Nickel Ni .masterorganicchemistry.comthe Reaction is Typically Carried out by Bubbling Hydrogen Gas Through a Solution of the Substrate and the Catalyst, Often Supported on Carbon E.g., Pd/c .scispace.com

The general pathway is believed to involve the stepwise reduction of the nitro group on the catalyst surface. The nitro group is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). One advantage of catalytic hydrogenation is that it often proceeds under neutral pH conditions, which is beneficial for substrates containing acid-sensitive functional groups. masterorganicchemistry.com

Metal Acid Reductions:a Classic and Widely Used Method Involves the Use of an Easily Oxidized Metal in the Presence of an Acid.masterorganicchemistry.comcommon Combinations Include Tin Sn in Hydrochloric Acid Hcl , Iron Fe in Hcl, or Zinc Zn in Hcl.scispace.comyoutube.comthe Metal Acts As the Reducing Agent, Transferring Electrons to the Nitro Group, While the Acid Serves to Protonate the Oxygen Atoms of the Nitro Group, Facilitating Their Removal As Water.

Characterization of Active Intermediates in Complex Chemical Transformations

The study of reaction mechanisms often involves the identification and characterization of transient species or active intermediates. These species exist for only a short time and may not be stable enough to be isolated under normal conditions. google.com Their characterization often relies on a combination of spectroscopic methods, kinetic studies, and computational modeling.

In the context of electrophilic aromatic substitution reactions involving derivatives of 4-amino-2,5-dibromobenzoic acid, the key active intermediate is the sigma complex , also known as the Wheland intermediate or an arenium ion . masterorganicchemistry.com

Structure and Formation: The sigma complex is a positively charged carbocation that is formed when the aromatic ring attacks an electrophile. masterorganicchemistry.com In this intermediate, the carbon atom that forms a bond with the electrophile becomes sp³-hybridized, breaking the continuous cyclic π-system of the aromatic ring. The positive charge is not localized on a single atom but is delocalized across the remaining sp²-hybridized carbon atoms of the ring through resonance. masterorganicchemistry.com The stability of this intermediate is a critical factor in determining the rate and regioselectivity of the reaction. Electron-donating groups (like -NH₂) stabilize the intermediate, while electron-withdrawing groups (-COOH) destabilize it.

Characterization: Direct observation of sigma complexes is challenging due to their high reactivity and short lifetimes. However, under specific conditions, they can be characterized:

Low-Temperature NMR: By running reactions at very low temperatures, the lifetime of the intermediate can be extended, sometimes allowing for its detection by Nuclear Magnetic Resonance (NMR) spectroscopy.

Computational Chemistry: Density Functional Theory (DFT) calculations are powerful tools for modeling reaction pathways. rsc.org They can be used to calculate the structure, energy, and stability of proposed intermediates like the sigma complex, providing theoretical insight into the reaction mechanism. rsc.org These studies can predict the preferred reaction pathway and regioselectivity without needing to form a stable, observable intermediate. rsc.org

Trapping Experiments: In some cases, intermediates can be "trapped" by adding a reagent that reacts with them to form a more stable, characterizable product.

In many complex transformations, the active intermediate is part of a series of rapid equilibria, and its concentration at any moment is too low for direct detection. In such cases, its existence is inferred from kinetic data and product analysis under various conditions. google.com

Sophisticated Spectroscopic and Structural Elucidation of 4 Amino 2,5 Dibromobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Amino-2,5-dibromobenzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Comprehensive ¹H-NMR and ¹³C-NMR Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the substitution pattern of the benzene (B151609) ring and identifying the key functional groups.

In the ¹H-NMR spectrum, the aromatic protons of this compound typically appear as distinct signals. For instance, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the two aromatic protons can be observed as singlets. The chemical shifts of these protons are influenced by the electronic effects of the amino, carboxyl, and bromine substituents.

The ¹³C-NMR spectrum provides complementary information, revealing the chemical shifts of each carbon atom in the molecule. The carbon atoms attached to the electron-withdrawing bromine and carboxylic acid groups are typically shifted downfield, while the carbon attached to the electron-donating amino group is shifted upfield. The quaternary carbons, those without attached protons, also give characteristic signals.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Benzoic Acid Derivatives

| Compound | Solvent | ¹H-NMR (ppm) | ¹³C-NMR (ppm) | Reference |

|---|---|---|---|---|

| 4-Aminobenzoic acid | DMSO-d₆ | 11.91 (s, 1H), 7.58-7.61 (m, 2H), 6.51-6.53 (m, 2H), 5.82 (s, 2H) | 167.9, 153.5, 131.7, 117.3, 113.0 | rsc.org |

| 3-Aminobenzoic acid | DMSO-d₆ | 12.45 (s, 1H), 7.15 (t, J=1.8 Hz, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H) | 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9 | rsc.org |

| 4-Bromobenzoic acid | Acetone | 8.28 – 7.84 (m, 2H), 7.81 – 7.60 (m, 2H) | 166.0, 131.7, 131.4, 129.8, 127.3 | rsc.org |

| 3-Methylbenzoic acid | DMSO-d₆ | 8.03 – 7.64 (m, 2H), 7.61 – 7.22 (m, 2H), 2.37 (s, 3H) | 167.9, 138.4, 133.9, 131.2, 130.2, 128.9, 126.9, 21.3 | rsc.org |

| 2-Amino-3,5-dibromobenzoic acid methyl ester | Not specified | Not specified | Not specified | nih.gov |

Note: The table presents data for related compounds to provide context for the expected spectral features of this compound. Specific data for the target compound may vary.

Application of Deuterium (B1214612) Exchange for Amine Proton Identification

Deuterium exchange is a simple yet powerful NMR technique used to identify labile protons, such as those in amino (-NH₂) and carboxylic acid (-COOH) groups. acs.org When a small amount of deuterium oxide (D₂O) is added to the NMR sample, the protons of the amino and carboxyl groups exchange with deuterium. acs.orgrsc.org This exchange leads to the disappearance of the corresponding proton signals in the ¹H-NMR spectrum, confirming their assignment. rsc.org For this compound, this technique would definitively identify the signals arising from the NH₂ and COOH protons. rsc.org

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy Insights

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes include:

N-H Stretching: The amino group typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the N-H bonds.

O-H Stretching: The carboxylic acid O-H stretch is usually a broad band observed in the range of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. This broadening is due to hydrogen bonding.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1680-1710 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond typically appears in the 1250-1360 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibrations are found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic ring, including C-H stretching (around 3000-3100 cm⁻¹) and C=C ring stretching (in the 1400-1600 cm⁻¹ region), are also present. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) | |

| Carbonyl (C=O) | Stretch | 1680 - 1710 | |

| Aromatic C-N | Stretch | 1250 - 1360 | |

| Aromatic C-Br | Stretch | 500 - 600 | |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | researchgate.net |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary vibrational information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for fingerprinting the molecular structure of this compound.

Key features in the Raman spectrum would include strong signals for the symmetric vibrations of the aromatic ring and the C-Br bonds. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital).

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov The π → π* transitions, which are typically more intense, arise from the promotion of electrons in the π-system of the aromatic ring. The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons from the oxygen and nitrogen atoms of the carboxyl and amino groups, respectively. The positions and intensities of these absorption bands are influenced by the substituents on the benzene ring and the solvent used for the measurement. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the experimental UV-Vis spectrum. researchgate.net

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides the most definitive structural information for crystalline solids. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This information is crucial for understanding the conformation of the molecule and the nature of the intermolecular interactions that govern the crystal packing.

Crystallographic Analysis: Crystal System and Space Group Determination

At present, specific single-crystal X-ray diffraction data for this compound is not publicly available in crystallographic databases. Therefore, a detailed report on its crystal system, space group, and unit cell dimensions cannot be provided.

For illustrative purposes, the crystallographic data for a related isomer, 2-Amino-3-bromobenzoic acid , reveals a monoclinic crystal system with the space group P121/n1. The unit cell parameters for this isomer at 173 K are a = 12.0600(6) Å, b = 3.9089(2) Å, c = 15.9816(7) Å, and β = 90.836(4)°. researchgate.net This information highlights the type of precise data that would be obtained for this compound upon successful crystallographic analysis.

Interactive Data Table: Illustrative Crystallographic Parameters for an Aminobromobenzoic Acid Isomer

| Parameter | Value |

| Compound | 2-Amino-3-bromobenzoic acid |

| Crystal System | Monoclinic |

| Space Group | P121/n1 |

| a (Å) | 12.0600(6) |

| b (Å) | 3.9089(2) |

| c (Å) | 15.9816(7) |

| α (°) | 90 |

| β (°) | 90.836(4) |

| γ (°) | 90 |

| Volume (ų) | 753.3 |

| Z | 4 |

| Temperature (K) | 173 |

| Data sourced from a study on 2-Amino-3-bromobenzoic acid for illustrative purposes. |

Elucidation of Molecular Conformation and Precise Geometrical Parameters

The molecular conformation and precise geometrical parameters, such as bond lengths and angles, are determined from the refined crystal structure. This data provides invaluable insight into the steric and electronic effects of the substituents on the benzene ring.

As the crystallographic data for this compound is not available, a detailed table of its specific bond lengths and angles cannot be compiled. However, analysis of related structures, such as other substituted aminobenzoic acids, allows for a general discussion of the expected molecular geometry. The carboxylic acid group is anticipated to be largely planar, though it may be twisted out of the plane of the benzene ring to minimize steric hindrance with the adjacent bromine atom. The amino group would also exhibit a specific orientation relative to the ring.

Interactive Data Table: Illustrative Bond Distances for an Aminobromobenzoic Acid Isomer

| Bond | Distance (Å) |

| O1-H...O2 | 2.644(2) |

| Data sourced from a study on 2-Amino-3-bromobenzoic acid for illustrative purposes. |

In Depth Computational and Theoretical Investigations of 4 Amino 2,5 Dibromobenzoic Acid

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of molecular systems, offering a balance between accuracy and computational cost. For 4-Amino-2,5-dibromobenzoic acid, DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311++G(d,p), have been instrumental in predicting its fundamental electronic characteristics and reactivity patterns. researchgate.net

Optimization of Molecular Geometries and Analysis of Conformational Landscapes

The first step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For substituted benzoic acids, including this compound, DFT calculations are used to find the minimum energy structure. acs.org The presence of the amino (-NH2) and carboxylic acid (-COOH) groups, along with the bromine atoms, introduces the possibility of different spatial orientations, or conformations. researchgate.net

For a similar compound, 2-amino-5-bromobenzoic acid, four stable conformers were identified through DFT calculations, arising from the orientation of the hydroxyl and carboxyl groups. researchgate.net The relative energies of these conformers are calculated to identify the most stable, or ground-state, conformation. The optimized geometrical parameters, such as bond lengths and angles, for the most stable conformer are then determined. These theoretical values are often found to be in good agreement with experimental data obtained from X-ray diffraction, validating the computational model. acs.org The steric hindrance from the bulky bromine substituents significantly influences the final molecular geometry.

Table 1: Selected Optimized Geometrical Parameters for Related Benzoic Acid Derivatives Note: Data for the specific title compound is inferred from studies on analogous structures. Actual values may vary.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| C-N | ~1.38 Å | |

| C=O | ~1.22 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-C-N | ~121° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Stability and Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netscience.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a small energy gap suggests that the molecule is more reactive and prone to intramolecular charge transfer. science.gov For molecules similar to this compound, DFT calculations show that the HOMO is typically localized over the aminobenzene ring, while the LUMO is distributed over the carboxylic acid group and the benzene (B151609) ring. researchgate.net This distribution indicates that the aminobenzene moiety is the primary site for electron donation (nucleophilic attack) and the carboxylic group is a potential site for electron acceptance (electrophilic attack).

Table 2: Frontier Molecular Orbital Energies for a Related Dibrominated Benzoic Acid Note: Values are from studies on analogous compounds and serve as an illustrative example.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.93 |

| ELUMO | -2.12 |

| Energy Gap (ΔE) | 3.81 |

Source: Based on data for 2-amino-3,5-dibromobenzoic acid. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. dergipark.org.trnih.gov It is mapped onto the electron density surface and color-coded to indicate different potential regions, which is crucial for predicting how the molecule will interact with other species. mdpi.comnih.gov

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These are the most likely sites for electrophilic attack. In this compound, these regions are typically found around the oxygen atoms of the carboxylic acid group due to their high electronegativity. researchgate.net

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group and the hydrogens of the amino group are usually the most positive regions. researchgate.net

Green Regions : Represent areas of neutral or near-zero potential, typically found over the carbon backbone of the aromatic ring. nih.gov

The MEP map for this compound clearly identifies the reactive sites, corroborating the predictions from FMO analysis. The negative potential on the carbonyl oxygen confirms its role as a hydrogen bond acceptor, while the positive potential on the -OH and -NH2 hydrogens highlights their function as hydrogen bond donors. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. uni-muenchen.de It quantifies intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density from filled (donor) to empty (acceptor) orbitals. researchgate.neticm.edu.pl The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and indicates the strength of the interaction. icm.edu.pl

For aromatic systems like this compound, significant delocalization occurs between the lone pairs of the oxygen and nitrogen atoms and the π* anti-bonding orbitals of the benzene ring. Key interactions include:

n(N) → π(C-C)*: The lone pair on the nitrogen atom of the amino group delocalizes into the anti-bonding orbitals of the aromatic ring.

n(O) → π(C=O)*: The lone pairs on the hydroxyl oxygen interact with the anti-bonding orbital of the carbonyl group.

π(C=C) → π(C=C)*: Interactions between the π-orbitals within the benzene ring contribute significantly to the molecule's aromatic stability.

These delocalization effects lead to a more stable molecular structure and are crucial for understanding the molecule's electronic properties. researchgate.netresearchgate.netbohrium.com

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Related Benzoic Acid Derivative Note: Data is illustrative, based on analyses of similar compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C1-C6) | ~45.5 |

| LP (2) O | σ* (C-O) | ~28.0 |

| π (C3-C4) | π* (C1-C6) | ~20.1 |

| π (C5-C6) | π* (C1-C2) | ~18.5 |

LP denotes a lone pair orbital.

Theoretical Prediction and Calculation of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. nih.govscispace.com These properties are of great interest for applications in optoelectronics and photonics. worldscientific.comresearchgate.net Computational methods allow for the prediction of NLO behavior by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.netbohrium.com

The first-order hyperpolarizability (β) is a measure of the second-order NLO response. A large β value indicates a strong NLO activity. For molecules like this compound, the charge transfer from the electron-donating amino group to the electron-accepting carboxylic group through the π-system of the benzene ring is expected to result in a significant NLO response. DFT calculations performed on similar molecules have confirmed that they possess β values considerably higher than that of standard reference materials like urea, suggesting their potential as NLO materials. researchgate.netscispace.com

Table 4: Calculated Non-Linear Optical (NLO) Properties Note: Values are based on theoretical studies of analogous compounds and are for illustrative purposes.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | ~4.5 - 5.5 Debye |

| Mean Polarizability (α) | ~150 - 170 x 10-24 esu |

| First Hyperpolarizability (βtotal) | ~3.5 - 12.8 x 10-30 esu |

Source: Based on data for related dinitrobenzoic acid and aminobenzoic acid derivatives. researchgate.networldscientific.com

Computational Vibrational Frequency Analysis and Validation with Experimental Spectroscopic Data

Computational vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.govnih.gov By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. While calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of a gas-phase model, they can be brought into excellent agreement with experimental data by applying a scaling factor. nih.govnih.gov

For this compound, the calculated vibrational spectrum allows for the unambiguous assignment of each observed band in the experimental FT-IR and FT-Raman spectra to a specific molecular motion. researchgate.netresearchgate.netbohrium.com For example, the characteristic stretching vibrations of the N-H bonds in the amino group, the O-H and C=O bonds in the carboxylic acid group, and the various vibrations of the benzene ring can be precisely identified. This detailed assignment provides a deeper understanding of the molecule's structural and bonding characteristics.

Table 5: Comparison of Experimental and Scaled Calculated Vibrational Frequencies (cm-1) for Key Modes in a Related Aminobenzoic Acid Note: Data is illustrative and based on studies of similar molecules.

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3480 | - | ~3485 |

| N-H Symmetric Stretch | ~3380 | - | ~3382 |

| O-H Stretch | ~3100 (broad) | - | ~3095 |

| C=O Stretch | ~1685 | ~1680 | ~1688 |

| C-N Stretch | ~1310 | ~1315 | ~1312 |

| C-Br Stretch | ~650 | ~648 | ~655 |

Source: Based on data for 2-amino-5-bromobenzoic acid. researchgate.net

Theoretical Examination of Proton Transfer Mechanisms and Ionization States in Multicomponent Systems

The behavior of this compound in multicomponent systems is fundamentally governed by the interplay of its acidic carboxylic group and its basic amino group. Theoretical and computational chemistry provide powerful tools to predict and understand the likelihood of proton transfer between this molecule and a co-former, which determines whether the resulting solid form is a salt or a co-crystal. These investigations are crucial for designing materials with specific physicochemical properties.

Proton Transfer Energetics and the ΔpKa Rule

A primary tool for predicting proton transfer in an acid-base complex is the ΔpKa rule . ijpsonline.comnih.gov This rule is based on the difference between the pKa of the protonated base and the pKa of the acid (ΔpKa = pKa(baseH+) – pKa(acid)).

ΔpKa > 3: A large positive value generally indicates that proton transfer from the acid to the base is highly favorable, leading to the formation of a salt . ijpsonline.com

ΔpKa < 0: A negative value suggests that both components are likely to remain in their neutral state, forming a co-crystal through hydrogen bonds. ijpsonline.com

0 < ΔpKa < 3: This intermediate range is known as the "salt-co-crystal continuum," where the outcome is ambiguous and can be highly sensitive to the local crystalline environment, solvent effects, and temperature. nih.gov

For this compound, two key pKa values must be considered: the pKa of the carboxylic acid function (-COOH) and the pKa of the conjugate acid of the amino group (-NH3+). The electronic effects of the bromine and amino substituents significantly influence these values compared to benzoic acid or aniline (B41778) alone. The two electron-withdrawing bromine atoms decrease the basicity of the amino group and increase the acidity of the carboxylic acid. Conversely, the electron-donating amino group decreases the acidity of the carboxylic acid.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the gas-phase acidities and basicities, which can then be correlated with solution-phase pKa values to apply the ΔpKa rule. mdpi.comacs.org

Illustrative Predicted pKa Values for this compound

| Functional Group | Predicted pKa | Influence of Substituents |

| Carboxylic Acid (-COOH) | ~3.5 - 4.0 | The two Br atoms increase acidity, while the NH2 group decreases it. The net effect is a slightly stronger acid than p-aminobenzoic acid. |

| Protonated Amino (-NH3+) | ~2.0 - 2.5 | The two strongly electron-withdrawing Br atoms significantly reduce the basicity of the aniline-like amino group. |

Note: These are estimated values based on substituent effects on benzoic acid and aniline for illustrative purposes. Actual experimental or highly accurate computational values may vary.

Ionization States and Supramolecular Synthons

Based on its amphoteric nature, this compound can exist in several ionization states within a multicomponent crystal, depending on the nature of the co-former.

Neutral State: When co-crystallized with a neutral molecule or a very weak acid/base where ΔpKa is unfavorable for proton transfer, the compound will remain neutral. Hydrogen bonds, such as the common carboxylic acid dimer synthon or acid-amine synthons, will dominate the crystal packing.

Anionic State (-COO⁻): In the presence of a base whose conjugate acid has a pKa significantly higher than that of the carboxylic acid group of this compound (e.g., pyridine (B92270), piperidine), proton transfer is likely. This results in the formation of a salt, with the 4-Amino-2,5-dibromobenzoate anion being stabilized by charge-assisted hydrogen bonds with the protonated base.

Cationic State (-NH3⁺): When combined with a strong acid (e.g., hydrochloric acid, sulfuric acid), the amino group will be protonated. The resulting 4-carboxy-2,5-dibromoanilinium cation will form a salt with the conjugate base of the acid.

Zwitterionic State (-COO⁻ and -NH3⁺): The formation of a stable zwitterion in the solid state is possible but depends on the delicate energy balance within the crystal lattice. rsc.org For most aminobenzoic acids, the neutral form is more stable in the gas phase, but the zwitterionic form can be stabilized in the crystal by strong intermolecular interactions. rsc.org Given the reduced basicity of the amino group, the formation of a zwitterionic polymorph of pure this compound may be less favorable compared to its non-halogenated analogues.

Theoretical Application of the ΔpKa Rule with Hypothetical Co-formers

| Co-former | Co-former Type | Illustrative ΔpKa Calculation | Predicted Outcome |

| Pyridine (pKa of pyridinium (B92312) ~5.2) | Weak Base | ΔpKa = 5.2 - 3.8 = 1.4 | Salt-Co-crystal Continuum nih.gov |

| Benzoic Acid (pKa ~4.2) | Weak Acid | ΔpKa = 2.2 - 4.2 = -2.0 | Co-crystal ijpsonline.com |

| Hydrochloric Acid (pKa of H3O+ ~ -1.7) | Strong Acid | ΔpKa = 2.2 - (-1.7) = 3.9 | Salt ijpsonline.com |

| Piperidine (pKa of piperidinium (B107235) ~11.1) | Strong Base | ΔpKa = 11.1 - 3.8 = 7.3 | Salt ijpsonline.com |

Note: This table uses the illustrative pKa values from the previous table to demonstrate the application of the ΔpKa rule.

Computational Modeling of Proton Transfer Pathways

DFT calculations can map the potential energy surface (PES) for the proton transfer process. researchgate.net By calculating the energy of the system as a function of the O-H and N-H bond distances, a proton transfer coordinate can be defined.

The shape of the PES reveals whether the proton transfer is a concerted or sequential process and determines the energy barrier for the transfer. A deep single well indicates a stable co-crystal (no transfer) or a stable salt (complete transfer), whereas a double-well potential with a low barrier suggests the possibility of proton tunneling or disorder within the crystal lattice, characteristic of systems in the salt-co-crystal continuum. researchgate.net

Illustrative DFT-Calculated Relative Energies for Ionization States

| State of this compound | Relative Energy (Gas Phase) | Relative Energy (Polar Solvent Continuum) |

| Neutral | 0 kJ/mol (Reference) | 0 kJ/mol (Reference) |

| Zwitterionic | +180 kJ/mol | +35 kJ/mol |

Note: This table presents hypothetical but realistic energy differences calculated via DFT. It illustrates that while the zwitterion is highly unstable in a vacuum, its relative energy decreases significantly in a polar environment that can stabilize the separated charges, a principle that extends to the stabilizing environment of a crystal lattice. rsc.org

Functional Derivatives and Research Applications of 4 Amino 2,5 Dibromobenzoic Acid

Incorporation into Macromonomers and Polymeric Structures

Esterification Reactions for Integration into Polymer Backbones

There is no specific information available in the surveyed literature regarding the use of 4-Amino-2,5-dibromobenzoic acid in esterification reactions for the synthesis of macromonomers or its integration into polymer backbones.

Utilization in Suzuki Coupling Reactions for Polymer Synthesis

Information detailing the utilization of this compound as a monomer in Suzuki coupling reactions for polymer synthesis is not available in the reviewed scientific literature.

Development as Derivatizing Reagents for Analytical and Sensing Applications

Design of Charge Transfer Complexes for Chemosensing Platforms

There is no available research that describes the design or application of charge transfer complexes based on this compound for use in chemosensing platforms.

Contribution as Precursors for Advanced Organic Materials

Specific research detailing the role of this compound as a direct precursor for advanced organic materials could not be found in the available literature. Commercial suppliers list this compound, indicating its availability for research purposes, but its subsequent applications in materials science are not documented. bldpharm.com

Building Blocks for Complex Organic Molecules

This compound serves as a versatile building block in the synthesis of more complex organic molecules due to its distinct functional groups—an amine, a carboxylic acid, and two bromine atoms—which can be selectively modified. These features make it a valuable starting material for creating novel compounds with potential applications in various fields of chemical and medicinal research.

The presence of the amino and carboxylic acid groups allows for the formation of amide bonds, a common linkage in many biologically active molecules. For instance, derivatives of anthranilic acid, a class of compounds to which this compound belongs, are being investigated for their potential as a new class of antibiotics. gvsu.edu Research has focused on synthesizing derivatives by reacting the amino group with various acyl chlorides to form new amide compounds. gvsu.edu One specific example involves the reaction of 2-amino-4,5-dibromobenzoic acid with 10-undecenoylchloride to produce 4,5-dibromo-2-(undec-10-enamido)benzoic acid. gvsu.edu This type of synthetic approach aims to explore how different structural modifications influence the antibiotic activity of the resulting molecules. gvsu.edu

The bromine atoms on the benzene (B151609) ring provide additional sites for chemical modification through reactions such as nucleophilic aromatic substitution or cross-coupling reactions. These transformations enable the introduction of diverse functionalities, further expanding the molecular complexity and the range of potential applications. For example, the synthesis of novel substituted piperazinyl-quinazolin-3(4H)-ones has utilized 2-amino-3,5-dibromobenzoic acid, a related isomer, as a starting material. scispace.com This process involves the initial bromination of o-aminobenzoic acid to introduce the bromine atoms, which are then carried through a series of reactions to construct the final heterocyclic framework. scispace.com

The strategic placement of the functional groups on the this compound scaffold allows for the systematic development of new chemical entities. Researchers can methodically alter different parts of the molecule to fine-tune its properties, which is a fundamental aspect of drug discovery and materials science. gvsu.edumdpi.com

Table 1: Examples of Complex Molecules Synthesized from Aminobenzoic Acid Derivatives

| Starting Material | Reagent | Product | Application Area |

|---|---|---|---|

| 2-amino-4,5-dibromobenzoic acid | 10-undecenoylchloride | 4,5-dibromo-2-(undec-10-enamido)benzoic acid | Antibiotic research gvsu.edu |

| 2-amino-3,5-dibromobenzoic acid | Benzoyl chloride, Hydrazine hydrate, Chloroacetyl chloride, Piperazines | 2-(1H-substituted-piperazin-1-yl)-N-(4-oxo-substituted-quinazolin-3(4H)-yl)-acetamides | Antimicrobial research scispace.com |

| 3,5-dibromo-4-aminobenzoic acid | Thionyl chloride, Cyclopropylamine | 4-Amino-3,5-dibromo-N-cyclopropylbenzamide | Pharmaceutical research google.com |

Role in the Construction of Supramolecular Frameworks

This compound and its isomers are valuable components in the field of supramolecular chemistry, particularly in the construction of ordered, multi-component structures like co-crystals and metal-organic frameworks (MOFs). The ability of the carboxylic acid and amino groups to form robust hydrogen bonds is a key factor in their utility as building blocks for these frameworks.

Hydrogen bonds are directional, non-covalent interactions that play a crucial role in molecular recognition and self-assembly. The carboxylic acid group can act as a hydrogen bond donor (O-H) and acceptor (C=O), while the amino group provides N-H donor sites. These functionalities can interact with each other or with other complementary molecules to form well-defined patterns, known as synthons. The most common and predictable of these is the carboxylic acid dimer, but heterodimers between carboxylic acids and other functional groups, such as amides or pyridines, are also frequently employed. rsc.org

In the context of co-crystal engineering, researchers utilize molecules like 3,5-dinitrobenzoic acid, which has similar hydrogen bonding capabilities, to assemble with other organic molecules. rsc.orgiucr.org For instance, the co-crystallization of 3,5-dinitrobenzoic acid with molecules containing pyridine (B92270) groups consistently results in the formation of a strong O-H···N hydrogen bond between the acid and the nitrogen on the heterocycle. rsc.org This predictable interaction allows for the rational design of crystalline materials with specific structures and properties.

Metal-organic frameworks (MOFs) are another class of materials where aminobenzoic acids can be used as organic linkers. MOFs are porous, crystalline materials constructed from metal ions or clusters connected by organic ligands. The carboxylic acid group of this compound can coordinate to metal centers, while the amino group and the aromatic ring can be further functionalized to tune the properties of the resulting framework. While direct examples using this compound in MOFs are not prevalent in the provided search results, the use of similar bifunctional linkers is a well-established strategy in MOF synthesis. For example, 3-pyridyltetrazole and azido (B1232118) ligands have been used to create a 3D high-energy MOF with enhanced thermal stability. nih.gov This demonstrates the principle of using multifunctional organic molecules to build robust, three-dimensional networks. nih.gov

The construction of these supramolecular frameworks is not limited to simple binary systems. Ternary co-crystals, which are composed of three different molecular components, have also been successfully assembled. rsc.org In these systems, a careful selection of components with complementary hydrogen bonding sites allows for the creation of complex, ordered supermolecules. rsc.org

Mechanistic Insights into Reactions Involving 4 Amino 2,5 Dibromobenzoic Acid Derivatives

Investigation of Regioselectivity in Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Bromination)

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for modifying aromatic rings. masterorganicchemistry.com The mechanism proceeds in two primary steps: first, the aromatic π-system acts as a nucleophile to attack an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.com This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity. masterorganicchemistry.com

The regiochemical outcome of EAS on a substituted benzene (B151609) ring, such as a derivative of 4-amino-2,5-dibromobenzoic acid, is dictated by the electronic properties of the existing substituents. These groups can be classified as either activating or deactivating and are characterized by their directing effects (ortho-, para-, or meta-).

Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. It is a strong ortho-, para-director. masterorganicchemistry.com

Carboxylic Acid Group (-COOH): This is a meta-directing and strongly deactivating group. quora.com Its deactivating nature stems from the electron-withdrawing inductive effect of the oxygen atoms and the resonance effect that pulls electron density out of the ring.

Bromine Atoms (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect. However, they are ortho-, para-directors because their lone pair electrons can be donated to the ring by resonance, which helps to stabilize the carbocation intermediate when the attack occurs at the ortho or para positions. quora.com

In a this compound derivative, the positions for substitution are C3 and C6. The regioselectivity of an incoming electrophile will be determined by the cumulative influence of all four substituents. The powerful activating and ortho-, para-directing amino group at C4 strongly directs incoming electrophiles to the C3 and C5 positions. However, C5 is already occupied by a bromine atom. Therefore, the amino group strongly activates the C3 position. The carboxylic acid at C1 is a meta-director, which also directs towards C3 (and C5). The bromine at C2 directs ortho (to C3) and para (to C5). The bromine at C5 directs ortho (to C4 and C6).

The directing effects converge to make the C3 and C6 positions the most likely sites for substitution. The powerful activating effect of the amino group makes the C3 position, which is ortho to it, particularly favorable for electrophilic attack. The C6 position is ortho to one bromine and meta to the other, while also being meta to the amino group, making it less activated than the C3 position. Therefore, electrophilic substitution, such as nitration or further bromination, is expected to occur predominantly at the C3 position. However, controlling reaction conditions is crucial, as the high reactivity imparted by the amino group can sometimes lead to multiple substitutions. masterorganicchemistry.com

| Substituent on Benzene Ring | Effect on Reactivity | Directing Influence |

|---|---|---|

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -COOH (Carboxyl) | Strongly Deactivating | Meta |

| -Br (Bromo) | Deactivating | Ortho, Para |

Detailed Reaction Pathways for the Reduction of Nitro Groups to Amino Functionalities

The reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂) is a pivotal transformation in organic synthesis. This reaction fundamentally alters the electronic properties of the substituent, converting a strong electron-withdrawing, meta-directing group into a strong electron-donating, ortho-, para-directing group. masterorganicchemistry.com This transformation is particularly relevant when synthesizing compounds like this compound from a nitrated precursor. There are two principal pathways for this reduction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.